![molecular formula C27H24N2O4 B3028991 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid CAS No. 460751-70-6](/img/structure/B3028991.png)
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Overview
Description
The compound "(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid" is a chiral molecule that is likely to have applications in the pharmaceutical industry due to its structural complexity and the presence of an indole moiety, which is a common feature in many bioactive compounds. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, crystal structures, and properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related chiral compounds involves the use of resolving agents and careful control of reaction conditions to achieve the desired stereochemistry. For example, the synthesis of "2-Methoxy-2-(9-phenanthryl)propionic acid" as a chiral resolving agent was achieved, and its absolute configuration was determined to be S using X-ray structural analysis . This suggests that similar synthetic strategies could be employed for the synthesis of the target compound, with an emphasis on achieving the correct chiral configuration.
Molecular Structure Analysis
The molecular structure of related compounds, such as "(S)-2-amino-3-(1H-indol-3-yl)propanoic acid," has been elucidated using X-ray crystallography, revealing that the indole ring is essentially planar and that the crystal structure is stabilized by hydrogen bonds . This information is valuable for understanding the three-dimensional conformation of the target compound and predicting its potential interactions with biological targets.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions involving the target compound, the discussion of amino acids' roles in methylation, detoxication, and antioxidation indicates that the compound may participate in similar biochemical processes due to its structural similarity to amino acids . The presence of functional groups such as the methoxy carbonyl and the indole ring suggests that the compound could undergo reactions typical of carboxylic acids and aromatic amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the synthesis of related compounds involves the formation of colorless single crystals suitable for X-ray analysis, indicating that the target compound may also form crystalline solids under the right conditions . The solubility, melting point, and other physicochemical properties would be influenced by the presence of polar functional groups and the overall molecular geometry.
Scientific Research Applications
Synthesis and Homologation
The compound has been successfully applied in the synthesis of N-Fmoc-protected β-amino acids, a notable advancement in organic chemistry. This process involves direct homologation using commercially available N-Fmoc α-amino acids to achieve enantiomerically pure N-Fmoc-protected β-amino acids in two steps with high yield (Ellmerer-Müller et al., 1998).
Preparation for Solid-Phase Syntheses
This compound plays a crucial role in preparing N-Fmoc-protected β2-homoamino acids with proteinogenic side chains for solid-phase syntheses of β-peptides. The preparation involves a diastereoselective amidomethylation, showcasing its utility in peptide synthesis (Šebesta & Seebach, 2003).
Unnatural Amino Acid Synthesis
In peptide-based drug discovery, differentially protected azatryptophan derivatives have been synthesized using this compound, emphasizing its importance in developing novel pharmaceuticals (Nimje et al., 2020).
Antimicrobial Activity
Studies on Schiff bases containing the indole group derived from this compound reveal significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Self-Assembled Structures
Research on Fmoc modified amino acids, including this compound, demonstrates their ability to form self-assembled structures. These findings are pivotal for designing new materials and applications in nanotechnology (Gour et al., 2021).
Mechanism of Action
Target of Action
The primary target of Fmoc-L-Trp(2-Me)-OH is the amino groups in peptide synthesis . The compound is used as a protecting group for these amino groups during the synthesis process .
Mode of Action
Fmoc-L-Trp(2-Me)-OH interacts with its targets by protecting the amino groups during the solid phase peptide synthesis . It is readily deprotected by secondary amines such as piperidine while it is stable under acidic conditions . Therefore, when a molecule contains the Fmoc group and the BOC group, only the BOC group can be selectively removed under acidic conditions .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Pharmacokinetics
Its adme properties would be largely determined by its role as a protecting group in peptide synthesis and its stability under various conditions .
Result of Action
The result of Fmoc-L-Trp(2-Me)-OH’s action is the successful synthesis of peptides with protected amino groups . This protection allows for the selective removal of other protecting groups, such as the BOC group, under acidic conditions .
Action Environment
The action of Fmoc-L-Trp(2-Me)-OH is influenced by the chemical environment in which the peptide synthesis takes place . For instance, the compound is stable under acidic conditions but can be deprotected by secondary amines such as piperidine .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPTVKMTZAMBFI-VWLOTQADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191304 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
460751-70-6 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460751-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701191304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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